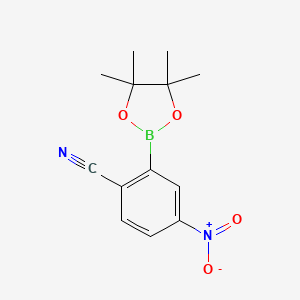

4-ニトロ-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンゾニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a nitro group, a cyano group, and a boronate ester. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to the presence of the boronate ester group which can participate in Suzuki-Miyaura coupling reactions.

科学的研究の応用

有機合成

この化合物は、有機合成において重要な中間体です。 . これは、求核反応とアミド化反応によって合成できます。 . 高い安定性、低毒性、さまざまな変換プロセスにおける高い反応性により、有機合成において重要な中間体です。 .

医薬品合成

医薬品の有機合成では、ボロン酸化合物は通常ジオールの保護に使用されます。これは、アミノ酸、ディールス・アルダー反応、鈴木カップリング反応の不斉合成に使用されます。 .

酵素阻害剤

医薬品応用研究では、ボロン酸化合物は通常、酵素阻害剤または特異的リガンド薬として使用されます。 .

抗がん剤

腫瘍や微生物感染症の治療に加えて、抗がん剤の治療にも使用できます。 .

蛍光プローブ

ボロン酸化合物は、過酸化水素、糖、銅およびフッ化物イオン、カテコールアミンを識別するための蛍光プローブとしても使用できます。 .

薬物担体

ボロン酸エステル結合は、単純な構築条件、良好な生体適合性、および生物体内のpH、グルコース、ATPなどのさまざまなミクロ環境の変化に応答する能力という利点があるため、刺激応答性薬物担体の構築に広く使用されています。 . ボレート結合に基づく薬物担体の種類には、薬物-ポリマーカップリング、ポリマーミセル、線状-超分岐ポリマー、メソポーラスシリカなどがあります。 それらは、抗がん剤をロードするだけでなく、インスリンや遺伝子も送達することができます。

作用機序

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

It’s known that pinacol boronic esters, a class of compounds to which our compound belongs, can undergo a process called protodeboronation . This process involves the removal of the boron group from the molecule, which can be catalyzed using a radical approach .

Biochemical Pathways

The protodeboronation process can be paired with a matteson–ch2–homologation, allowing for a formal anti-markovnikov alkene hydromethylation .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is soluble in organic solvents . Its stability might be influenced by environmental conditions, as it’s insoluble in water but may hydrolyze in a humid environment .

Result of Action

The protodeboronation process and subsequent transformations can lead to the formation of new compounds .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable under an inert atmosphere and should be stored in a sealed, dry, and dark place . It’s also known that the rate of hydrolysis of phenylboronic pinacol esters, a related class of compounds, is considerably accelerated at physiological pH .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl

特性

IUPAC Name |

4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)11-7-10(16(17)18)6-5-9(11)8-15/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOBIUGNFDSEOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675092 |

Source

|

| Record name | 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-28-6 |

Source

|

| Record name | 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。